Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt
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Overview
Description
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt is a complex organic compound known for its unique structure and properties. It is a derivative of benzoic acid, featuring azo linkages and thiobisphenylene groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt typically involves the diazotization of aniline derivatives followed by coupling with thiobisphenol. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution reagents: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Esters, ethers
Scientific Research Applications
Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, sodium salt
- Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, potassium salt
Uniqueness
Compared to its sodium and potassium salt counterparts, the disodium salt form of Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy- exhibits higher solubility in water and enhanced stability. These properties make it more suitable for specific industrial and research applications.
Properties
CAS No. |
6471-17-6 |
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Molecular Formula |
C26H16N4Na2O6S |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17(13-21(23)25(33)34)29-27-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)28-30-18-6-12-24(32)22(14-18)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI Key |
XJOHJQHIUPCTSS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])SC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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